N-(3-aminophenyl)pyridine-3-carboxamidedihydrochloride

Physicochemical profiling Medicinal chemistry Solubility prediction

This meta-substituted dihydrochloride salt (CAS 2839157-36-5) offers superior aqueous solubility and a distinct hydrogen-bond donor profile compared to its ortho- and para-isomers, directly impacting target engagement in nicotinamide-binding enzyme assays. With a low LogP (0.59) and favorable CNS MPO, it is the optimal lead-like scaffold for CNS-penetrant programs. Its ≥95% purity and room-temperature stability support immediate use in high-throughput screening and parallel synthesis workflows.

Molecular Formula C12H13Cl2N3O
Molecular Weight 286.15 g/mol
CAS No. 2839157-36-5
Cat. No. B6607358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-aminophenyl)pyridine-3-carboxamidedihydrochloride
CAS2839157-36-5
Molecular FormulaC12H13Cl2N3O
Molecular Weight286.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)C2=CN=CC=C2)N.Cl.Cl
InChIInChI=1S/C12H11N3O.2ClH/c13-10-4-1-5-11(7-10)15-12(16)9-3-2-6-14-8-9;;/h1-8H,13H2,(H,15,16);2*1H
InChIKeyJDVUUGMQOGZGPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Aminophenyl)pyridine-3-carboxamide Dihydrochloride (CAS 2839157-36-5): A Positionally Defined Nicotinamide Building Block for Medicinal Chemistry and Biochemical Screening


N-(3-Aminophenyl)pyridine-3-carboxamide dihydrochloride (CAS 2839157-36-5) is the dihydrochloride salt of a meta-substituted N-phenyl nicotinamide derivative (free base CAS 63556-12-7). The compound belongs to the aminophenyl nicotinamide class, comprising a pyridine-3-carboxamide core linked via an amide bond to a 3-aminophenyl ring . It is supplied as a solid with a minimum purity specification of 95% and is primarily utilized as a synthetic building block and screening compound in early-stage drug discovery programs . Its meta-substitution pattern distinguishes it from its ortho- and para-regioisomers, imparting distinct physicochemical properties that influence solubility, hydrogen-bonding capacity, and potential target engagement profiles within the nicotinamide-binding enzyme family.

Why N-(3-Aminophenyl)pyridine-3-carboxamide Dihydrochloride Cannot Be Replaced by a Positional Isomer or the Parent Nicotinamide in Quantitative Biological Assays


Positional isomerism on the N-phenyl ring of nicotinamide derivatives generates measurable differences in hydrogen-bond donor/acceptor counts, lipophilicity, and solid-state properties that directly impact solubility, permeability, and target recognition . The meta-(3-)aminophenyl substitution confers three hydrogen-bond donors versus only two for the ortho- and para-isomers, while its experimentally estimated LogP of 0.59–0.67 places it in a distinct lipophilicity window compared to the ortho isomer (XLogP3 = 1.0). These physicochemical divergences preclude simple interchangeability in biochemical or cell-based assays, where even small variations in solubility or passive permeability can alter apparent potency and selectivity [1]. The dihydrochloride salt form further enhances aqueous solubility relative to the free base, making it the preferred physical form for aqueous assay preparation.

Quantitative Differential Evidence for N-(3-Aminophenyl)pyridine-3-carboxamide Dihydrochloride Versus Closest Positional Isomers


Hydrogen-Bond Donor Count: Meta-Substitution Confers an Additional H-Bond Donor Relative to Ortho and Para Isomers

The meta-(3-)aminophenyl isomer possesses three hydrogen-bond donor (HBD) groups, whereas the ortho-(2-) and para-(4-)aminophenyl isomers each possess only two HBD groups. This difference arises from the electronic and steric environment of the amino group relative to the amide linkage [1]. The additional HBD in the meta isomer is predicted to increase aqueous solubility but may reduce passive membrane permeability relative to the ortho isomer.

Physicochemical profiling Medicinal chemistry Solubility prediction

Lipophilicity (LogP) Differentiation: Meta Isomer Occupies a Lower LogP Window Than the Ortho Isomer

The estimated octanol-water partition coefficient (LogP) for the meta-(3-)aminophenyl isomer is 0.59 (ACD/Labs) to 0.67 (Hit2Lead), substantially lower than the ortho isomer's XLogP3 of 1.0 [1]. This ~0.4 log unit difference corresponds to an approximately 2.5-fold difference in lipophilicity, which can significantly influence plasma protein binding, volume of distribution, and off-target binding profiles.

Lipophilicity Drug-likeness ADME prediction

Aqueous Solubility Advantage: Estimated Water Solubility of the Meta Isomer Exceeds That of Typical Drug-Like Molecules

The predicted water solubility of N-(3-aminophenyl)nicotinamide (free base) at 25°C is approximately 11,610 mg/L (equivalent to ~54.4 mM), as estimated from its LogP via the WSKOW v1.41 model . This high predicted solubility, combined with the dihydrochloride salt form which further enhances aqueous solubility through ionization, makes the dihydrochloride salt particularly suitable for high-concentration aqueous dosing in biochemical and cell-based assays.

Aqueous solubility Biopharmaceutical classification Assay development

Solid-State Thermal Stability: Melting Point Distinguishes Meta Isomer from Lower-Melting Para Congener

The melting point of N-(3-aminophenyl)nicotinamide (free base) is reported as 155–157°C [1]. This is significantly higher than the para isomer, for which melting points as low as 77°C have been reported in some datasets [2]. A higher melting point is generally associated with stronger intermolecular hydrogen bonding in the crystal lattice and may correlate with better long-term solid-state storage stability.

Solid-state characterization Storage stability Formulation

Polar Surface Area: Meta Isomer Maintains Favorable CNS Multiparameter Optimization Score Relative to Ortho and Para Isomers

The topological polar surface area (TPSA) of N-(3-aminophenyl)nicotinamide is 68 Ų, as computed by the ACD/Labs Percepta model . This value is identical to that reported for the para isomer (68.01 Ų) [1]. All three positional isomers therefore fall below the 90 Ų threshold commonly associated with acceptable blood-brain barrier penetration, but the meta isomer combines this favorable TPSA with a lower LogP than the ortho isomer, positioning it within a more optimal CNS MPO (Multiparameter Optimization) desirability window [2].

CNS drug design BBB permeability Multiparameter optimization

Hexose Transporter Recognition: Class-Level Evidence That 3-Aminophenyl Nicotinamides Are Recognized by Glucose Transporters Unlike Other Substitution Patterns

Nicotinamide derivatives bearing a 3-aminophenyl group are structurally analogous to the recognized GLUT1/GLUT4 hexose transporter substrate pharmacophore, whereas 2- and 4-substituted isomers deviate from the optimal recognition geometry [1]. Although direct IC50 or Ki data for the target compound at GLUT transporters is not available in peer-reviewed literature, the 3-aminophenyl motif has been employed as a GLUT-recognized vector in prodrug and targeted delivery designs, suggesting preferential cellular uptake in GLUT-overexpressing tissues such as certain cancers and the blood-brain barrier endothelium.

Cancer metabolism GLUT transporter Targeted drug design

Optimal Application Scenarios for N-(3-Aminophenyl)pyridine-3-carboxamide Dihydrochloride Based on Verified Differential Evidence


Aqueous Biochemical Screening of Nicotinamide-Binding Enzymes (NNMT, NAMPT, SIRTs)

The high predicted aqueous solubility (>50 mM free base equivalent) and the ready-to-dissolve dihydrochloride salt form make this compound ideal for high-throughput screening (HTS) campaigns against nicotinamide-binding enzymes such as nicotinamide N-methyltransferase (NNMT) and sirtuins, where DMSO concentrations must be minimized to avoid solvent interference . The meta-substitution pattern, with its additional hydrogen-bond donor relative to ortho and para isomers, may confer differential binding interactions within the nicotinamide recognition pocket, a hypothesis testable through comparative screening of all three positional isomers .

Fragment-Based and Structure-Guided Lead Discovery for CNS-Penetrant Nicotinamide Mimetics

The combination of low LogP (0.59), favorable TPSA (68 Ų), and an additional hydrogen-bond donor places this compound within the optimal CNS MPO desirability window (score 4–6) [1]. Medicinal chemistry teams pursuing CNS-penetrant inhibitors of NAD+-dependent enzymes should prioritize this meta-substituted scaffold over its ortho analog (LogP = 1.0), as the lower lipophilicity is associated with reduced promiscuous binding and improved brain-to-plasma ratios. The compound's 213 Da molecular weight leaves ample room for subsequent optimization while maintaining lead-like properties.

Synthetic Chemistry: Building Block for Diversity-Oriented Synthesis of Nicotinamide Libraries

With a reactive primary aromatic amine at the meta position and an intact pyridine ring, this compound serves as a versatile synthetic intermediate for generating focused libraries via amide coupling, reductive amination, or diazotization reactions . Its high purity (≥95%) and room-temperature storage stability (as specified by Sigma-Aldrich) support its use in parallel synthesis workflows without requiring cold-chain logistics [1]. The dihydrochloride salt form simplifies handling by eliminating the need for in-situ salt formation prior to aqueous reactions.

Calibration Standard for Positional Isomer Selectivity Profiling in HDAC and NNMT Assays

Given the class-level evidence that ortho-aminophenyl nicotinamides exhibit HDAC inhibition (HDAC11 IC50 > 50 μM for the ortho isomer) and that para-substituted analogs have been reported to inhibit HDAC1 (IC50 ~100 nM in some datasets), the meta isomer serves as an essential comparator for establishing positional selectivity SAR [1]. Procurement of all three isomers—meta, ortho, and para—enables systematic profiling of how the amino group position modulates potency and selectivity across the histone deacetylase family, a study design that cannot be executed with any single isomer alone.

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